N-Arachidonoyl-L-Serine

描述

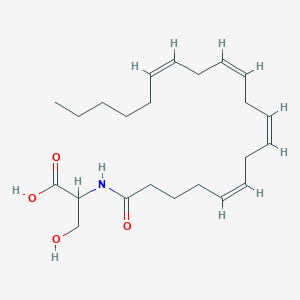

N-Arachidonoyl-L-Serine is a naturally occurring lipoamino acid found in the central nervous system. It is chemically related to N-arachidonoyl ethanolamine (anandamide), an endocannabinoid. This compound has been identified as an endocannabinoid-like compound with various physiological roles, including vasodilation and neuroprotection .

准备方法

Synthetic Routes and Reaction Conditions: N-Arachidonoyl-L-Serine can be synthesized through the condensation of arachidonic acid with L-serine. The reaction typically involves the activation of the carboxyl group of arachidonic acid, followed by its coupling with the amino group of L-serine. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods:

化学反应分析

Types of Reactions: N-Arachidonoyl-L-Serine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroperoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert it to more saturated analogs.

Substitution: this compound can participate in nucleophilic substitution reactions, where the serine moiety can be modified.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products:

Oxidation: Hydroperoxides and hydroxylated derivatives.

Reduction: Saturated analogs of this compound.

Substitution: Modified serine derivatives with various functional groups.

科学研究应用

Neuroprotective Effects

Mechanism of Action:

AraS has been shown to exert neuroprotective effects, particularly following traumatic brain injury. Research indicates that administration of AraS leads to significant improvements in functional outcomes, reduction in edema, and decreased lesion volume. The underlying mechanisms involve the phosphorylation of extracellular-signal-regulated kinase 1/2 (ERK) and protein kinase B (Akt), which are crucial for activating anti-apoptotic pathways. Specifically, AraS increases levels of the prosurvival factor Bcl-xL and reduces caspase-3 activity, suggesting its role in inhibiting apoptosis after brain injury .

Case Studies:

- Traumatic Brain Injury Model: In a study involving mice subjected to closed head injuries, a single injection of AraS post-injury resulted in improved motor function and reduced brain damage compared to control groups. These effects were reversed by specific antagonists to CB2 receptors and transient receptor potential vanilloid 1 channels, indicating the involvement of these pathways in AraS's neuroprotective action .

- Endothelial Cell Studies: AraS was found to stimulate phosphorylation in cultured endothelial cells, promoting endothelium-dependent vasodilation. This suggests potential applications in treating vascular dysfunctions associated with neurodegenerative diseases .

Cardiovascular Applications

AraS has demonstrated significant cardiovascular effects by inducing vasodilation in isolated rat mesenteric arteries and abdominal aorta. This effect is mediated through the activation of signaling pathways involving p44/42 mitogen-activated protein kinase and protein kinase B/Akt .

Potential Benefits:

- Vasodilation: The ability of AraS to induce vasodilation may have therapeutic implications for conditions characterized by impaired blood flow.

- Anti-inflammatory Effects: AraS has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α in macrophage cell lines, which could be beneficial in managing inflammatory cardiovascular diseases .

Immune Modulation

AraS exhibits significant immunomodulatory properties. It has been reported to inhibit lipopolysaccharide (LPS)-induced formation of reactive oxygen intermediates and nitric oxide production in murine macrophages. This inhibition is concentration-dependent and suggests a protective role against oxidative stress and inflammation .

Research Findings:

- Macrophage Studies: Treatment with AraS led to a marked reduction in TNF-α production, highlighting its potential use as an anti-inflammatory agent in immune-related disorders .

- Application in Disease Models: In models of chronic inflammation or autoimmune diseases, AraS could serve as a therapeutic agent by modulating immune responses and reducing tissue damage.

Summary Table of Applications

作用机制

N-Arachidonoyl-L-Serine exerts its effects through multiple pathways:

Neuroprotection: It modulates the activation of N-type calcium channels in sympathetic neurons, leading to enhanced calcium currents and neuroprotective effects.

Anti-inflammatory: this compound suppresses the formation of tumor necrosis factor-alpha (TNF-α) in macrophages, contributing to its anti-inflammatory properties.

相似化合物的比较

N-Arachidonoyl-L-Serine is unique among endocannabinoid-like compounds due to its specific physiological effects and minimal activity at traditional cannabinoid receptors (CB1 and CB2). Similar compounds include:

N-Arachidonoyl Ethanolamine (Anandamide): A well-known endocannabinoid with significant activity at CB1 and CB2 receptors.

2-Arachidonoyl Glycerol (2-AG): Another endocannabinoid with similar receptor activity.

N-Arachidonoyl Dopamine: A compound with both endocannabinoid and dopaminergic activity

This compound stands out due to its unique receptor-independent mechanisms and potential therapeutic applications.

生物活性

N-Arachidonoyl-L-serine (AraS) is a recently identified endocannabinoid-like compound with significant biological activity, particularly in neuroprotection and vascular regulation. Its unique profile and mechanisms of action have garnered interest in the fields of neuroscience and pharmacology. This article explores the biological activity of AraS, focusing on its neuroprotective effects, vasodilatory properties, and potential anti-inflammatory actions.

This compound is structurally related to anandamide, a well-known endocannabinoid. However, AraS exhibits a distinct mechanism of action, primarily through its interaction with various receptors:

- Weak Binding Affinity : Unlike anandamide, AraS has a very low binding affinity for cannabinoid receptors CB1 and CB2, as well as the TRPV1 receptor .

- Endothelial Effects : AraS induces endothelium-dependent vasodilation in isolated rat mesenteric arteries and abdominal aorta. This effect is mediated through the phosphorylation of p44/42 MAPK and protein kinase B/Akt pathways in endothelial cells .

- Neuroprotective Mechanisms : AraS has demonstrated neuroprotective effects following traumatic brain injury (TBI). It enhances the phosphorylation of ERK and Akt, leading to increased levels of anti-apoptotic factors like Bcl-xL and reduced caspase-3 activity .

2.1 Case Studies

A study investigating the effects of AraS on TBI revealed that a single injection post-injury significantly improved functional outcomes while reducing edema and lesion volume. The neuroprotective effects were attributed to:

- ERK and Akt Pathway Activation : Administration of AraS led to increased phosphorylation of ERK and Akt in both ipsilateral and contralateral cortices .

- Receptor Involvement : The neuroprotective effects were shown to be mediated primarily through CB2 receptors and TRPV1 channels, with antagonists reversing these benefits .

2.2 Summary of Findings

| Study | Model | Key Findings |

|---|---|---|

| Milman et al., 2006 | Traumatic Brain Injury | Significant neuroprotection via ERK/Akt pathways; reduced apoptosis markers. |

| Godlewski et al., 2001 | Endothelial Cells | Induced vasodilation; activated MAPK/Akt signaling pathways. |

| Kino et al., 2019 | RAW264.7 Macrophages | Inhibited TNF-α production; demonstrated anti-inflammatory properties. |

3. Vascular Effects

AraS's ability to induce vasodilation has implications for cardiovascular health:

- Endothelium-Dependent Vasodilation : AraS facilitates vasodilation through activation of endothelial receptors that are yet to be fully characterized but do not involve traditional cannabinoid pathways .

- Potential for Angiogenesis : By stimulating endothelial cell migration via MAPK pathways, AraS may play a role in angiogenesis, which is crucial for tissue repair following injury .

4. Anti-Inflammatory Properties

AraS exhibits notable anti-inflammatory effects:

- Inhibition of Cytokine Production : In murine macrophage models, AraS significantly suppressed LPS-induced TNF-α production by up to 78%, indicating its potential as an anti-inflammatory agent .

- Reactive Oxygen Species (ROS) Suppression : AraS treatment resulted in a concentration-dependent reduction in reactive oxygen intermediates (ROI), further supporting its role in mitigating inflammation .

5. Conclusion

This compound represents a promising compound with multifaceted biological activities, particularly in neuroprotection, vascular regulation, and inflammation modulation. Its unique mechanisms—primarily involving non-cannabinoid receptors—distinguish it from traditional endocannabinoids like anandamide. Future research should focus on elucidating the specific receptors involved in its action and exploring its therapeutic potential in neurological disorders and cardiovascular diseases.

属性

IUPAC Name |

(2S)-3-hydroxy-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)24-21(20-25)23(27)28/h6-7,9-10,12-13,15-16,21,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15-/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUVPTVNRMUOPO-UPQKDGGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。